molecular formula C14H15N3O3S B12206750 Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate

Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate

Cat. No.: B12206750
M. Wt: 305.35 g/mol
InChI Key: ACEQMBSIBANWKQ-UHFFFAOYSA-N
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Description

Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the hydroxy and benzyl groups. The final step involves the esterification of the compound to form the ethyl ester.

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines under acidic or basic conditions.

    Introduction of Hydroxy and Benzyl Groups: The hydroxy group can be introduced through hydroxylation reactions, while the benzyl group can be added via benzylation reactions using benzyl halides and a suitable base.

    Esterification: The final step involves the esterification of the compound using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydrotriazines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate involves its interaction with specific molecular targets and pathways. The hydroxy and benzyl groups play a crucial role in its binding affinity and activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate can be compared with other triazine derivatives such as:

    Ethyl 2-[5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio]acetate: Similar structure but with a phenyl group instead of a benzyl group.

    Ethyl 2-[5-hydroxy-6-methyl-1,2,4-triazin-3-ylthio]acetate: Contains a methyl group instead of a benzyl group.

    Ethyl 2-[5-hydroxy-6-ethyl-1,2,4-triazin-3-ylthio]acetate: Contains an ethyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

ethyl 2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetate

InChI

InChI=1S/C14H15N3O3S/c1-2-20-12(18)9-21-14-15-13(19)11(16-17-14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,17,19)

InChI Key

ACEQMBSIBANWKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(C(=O)N1)CC2=CC=CC=C2

Origin of Product

United States

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